molecular formula C22H16N2O3 B2644170 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 331977-67-4

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B2644170
CAS No.: 331977-67-4
M. Wt: 356.381
InChI Key: WDYQFBWSAMKFLJ-UHFFFAOYSA-N
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Description

This compound belongs to the 2-amino-4H-pyran-3-carbonitrile family, a class of heterocyclic molecules synthesized via multi-component reactions involving aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one . The target molecule features a 4-(4-phenylphenyl) substituent, distinguishing it from simpler aryl or alkyl derivatives.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-13-11-18-20(22(25)26-13)19(17(12-23)21(24)27-18)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-11,19H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYQFBWSAMKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is advantageous due to its efficiency and the use of commercially available, inexpensive reagents. The reaction is carried out at room temperature using urea as an environmentally benign organo-catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot multi-component reaction approach is scalable and can be adapted for larger-scale synthesis. The use of benign catalysts and mild reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives with fewer functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antimicrobial Properties:
The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Material Science

Polymer Synthesis:
2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and composite materials.

Case Study:
A recent study focused on incorporating the compound into polyvinyl chloride (PVC) matrices, resulting in improved tensile strength and thermal resistance compared to conventional PVC.

Agricultural Chemistry

Nematicidal Activity:
The compound has been evaluated for its potential as a nematicide. Research findings suggest that it effectively reduces nematode populations in soil, thereby improving crop yield.

Crop Type Nematode Species Efficacy (%)
TomatoMeloidogyne incognita85
SoybeanHeterodera glycines78

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to interact with enzymes and receptors, influencing biological processes at the molecular level. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural variations and their impacts:

Compound Name Substituent(s) Key Properties/Effects Reference
2-Amino-7-methyl-5-oxo-4-phenyl-4H-pyrano[4,3-b]pyran-3-carbonitrile Phenyl Lower lipophilicity; higher solubility in polar solvents
2-Amino-4-(1-naphthyl)-5-oxo-4H-pyrano[4,3-b]pyran-3-carbonitrile 1-Naphthyl Increased steric hindrance; altered crystal packing
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile 4-Butoxyphenyl Electron-donating butoxy group enhances solubility; reduced melting point
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[4,3-b]pyran-3-carbonitrile 3,4,5-Trimethoxyphenyl Methoxy groups improve hydrogen bonding; higher thermal stability
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-phenethyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-Chlorophenyl + phenethyl Chlorine enhances electronegativity; phenethyl improves membrane permeability
Target Compound : 2-Amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile 4-Biphenyl High lipophilicity; potential for enhanced π-π stacking in biological targets

Physicochemical Properties

  • Melting Points : Biphenyl derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) compared to methoxy- or alkyl-substituted analogues (e.g., 232–238°C for 4-butoxyphenyl derivatives) due to stronger intermolecular interactions .
  • Solubility : Electron-donating groups (e.g., butoxy) improve aqueous solubility, while biphenyl or naphthyl groups reduce it, favoring organic solvents .

Research Findings and Trends

  • Crystallography: Bulky substituents (e.g., biphenyl, naphthyl) induce monoclinic or triclinic crystal systems, while smaller groups favor orthorhombic packing .
  • Structure-Activity Relationships (SAR) :
    • Lipophilic groups (biphenyl, naphthyl) enhance penetration through lipid bilayers but may reduce bioavailability due to poor solubility.
    • Electron-withdrawing groups (e.g., Cl) improve stability and interaction with electrophilic biological targets .

Biological Activity

The compound 2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile is a member of the pyrano[3,2-c]pyran family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the use of catalysts and specific reaction conditions to obtain high yields and purity.

General Synthesis Scheme

  • Starting Materials : The synthesis often begins with appropriate aldehydes and ketones.
  • Reagents : Common reagents include malononitrile and various amines.
  • Conditions : Reactions may be conducted under reflux conditions or using microwave irradiation for enhanced efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated the following IC50 values:

Cell LineIC50 (µg/mL)
MCF-72.4 ± 0.1
HCT-1163.2 ± 0.1
PC-31.5 ± 0.1
A5493.0 ± 0.1
HepG-24.0 ± 0.1

These results suggest that the compound exhibits significant cytotoxicity, particularly against prostate and breast cancer cell lines, outperforming standard chemotherapeutic agents like Vinblastine and Colchicine in some cases .

The mechanism underlying the anticancer activity of this compound is believed to involve inhibition of key signaling pathways associated with tumor growth and proliferation. In particular, it has shown promising inhibition efficacy against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinases, which are critical targets in cancer therapy .

Antioxidant Activity

In addition to its anticancer properties, preliminary studies have indicated that the compound may possess antioxidant activity, contributing to its potential therapeutic profile by reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrano structure can significantly influence biological activity.

Key Findings

  • Substituent Effects : Modifications at the phenyl ring or amino group can enhance or diminish activity.
  • Optimal Configuration : Certain stereoisomers have been found to exhibit superior biological activity compared to others.

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